3-Prop-2-ynyloxy-benzaldehyde
Overview
Description
3-Prop-2-ynyloxy-benzaldehyde is a chemical compound with the molecular formula C10H8O2 and a molecular weight of 160.17 g/mol . It is also known by other names such as 4-(Prop-2-ynyloxy)benzaldehyde .
Synthesis Analysis
A convenient method for the synthesis of (prop-2-ynyloxy) benzene and its derivatives has been developed . Differently substituted phenol and aniline derivatives were allowed to react with propargyl bromide in the presence of K2CO3 base and acetone as solvent . The compounds were synthesized in good yields (53–85%) .Chemical Reactions Analysis
The synthesis of (prop-2-ynyloxy) benzene and its derivatives involves the reaction of differently substituted phenol and aniline derivatives with propargyl bromide . Electron withdrawing groups favor the formation of stable phenoxide ion thus in turn favors the formation of product while electron donating groups do not favor the reaction .Scientific Research Applications
1. Intramolecular Cycloaddition and Synthesis of Heterocyclic Compounds
3-Prop-2-ynyloxy-benzaldehyde has been utilized in the synthesis of heterocyclic compounds. For instance, its thermolysis leads to intramolecular cycloaddition in a bis-[3 + 2] or ‘criss-cross’ fashion, forming complex organic structures (Mathur & Suschitzky, 1975).
2. Development of Novel Organic Compounds
The compound has been pivotal in developing new organic molecules. For example, its reaction has led to the creation of unique compounds characterized by NMR spectroscopy, FTIR spectroscopy, and crystal X-ray diffraction analysis (Wang Yong-jian, 2010).
3. Catalysis in Metathesis Reactions
It plays a significant role in catalyst-dependent metathesis reactions, especially in creating benzaldehyde derivatives. This application has increased the molecular complexity of products, showcasing its versatility in organic synthesis (Gawade, Huple, & Liu, 2014).
4. Eco-Friendly Synthesis Methods
This compound has been synthesized using eco-friendly methods in aqueous micellar media. This approach underscores the shift towards green chemistry and sustainable practices in chemical synthesis (Mandal et al., 2019).
5. Creation of Glycoconjugates
Its derivatives have been used in the synthesis of glycoconjugates, showing its potential in bioconjugate chemistry. This application is significant in the development of novel biomolecules with potential therapeutic applications (Dwivedi et al., 2017).
Future Directions
properties
IUPAC Name |
3-prop-2-ynoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-2-6-12-10-5-3-4-9(7-10)8-11/h1,3-5,7-8H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAQTWGCPCRKJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390292 | |
Record name | 3-Prop-2-ynyloxy-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5651-87-6 | |
Record name | 3-(2-Propyn-1-yloxy)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5651-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Prop-2-ynyloxy-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-(prop-2-ynyloxy)benzaldehyde in synthesizing carborane-carrying porphyrins for BNCT?
A1: 3-(Prop-2-ynyloxy)benzaldehyde serves as a crucial starting material in the multi-step synthesis of carborane-carrying porphyrins. [] The compound undergoes a series of reactions, including protection of the aldehyde group, treatment with decaborane(14) to introduce the carborane moiety, and subsequent deprotection. This process ultimately leads to the formation of 3-(1,2-dicarbaclosododecaboran(12)-1-ylmethoxy)benzaldehyde, which is then used to construct the desired porphyrin structures. The presence of carboranes in these porphyrins is essential for their potential application in BNCT, as they act as carriers for boron-10, a key element for this cancer treatment modality.
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